
8-(Bromomethyl)-6-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Bromomethyl)-6-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromomethyl group at the 8th position and a methyl group at the 6th position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-6-methylquinoline typically involves the bromomethylation of 6-methylquinoline. One common method includes the reaction of 6-methylquinoline with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This method is efficient and minimizes the generation of toxic byproducts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
化学反応の分析
Types of Reactions: 8-(Bromomethyl)-6-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN₃) and potassium thiocyanate (KSCN) under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
- Substitution reactions yield various quinoline derivatives with different functional groups.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in tetrahydroquinoline derivatives.
科学的研究の応用
8-(Bromomethyl)-6-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of 8-(Bromomethyl)-6-methylquinoline involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modification of protein functions. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .
類似化合物との比較
8-(Bromomethyl)quinoline: Lacks the methyl group at the 6th position.
6-Methylquinoline: Lacks the bromomethyl group at the 8th position.
8-(Chloromethyl)-6-methylquinoline: Has a chloromethyl group instead of a bromomethyl group.
Uniqueness: 8-(Bromomethyl)-6-methylquinoline is unique due to the presence of both the bromomethyl and methyl groups, which confer distinct reactivity and biological activity. The bromomethyl group enhances its electrophilicity, making it a versatile intermediate for further chemical modifications .
特性
分子式 |
C11H10BrN |
|---|---|
分子量 |
236.11 g/mol |
IUPAC名 |
8-(bromomethyl)-6-methylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-8-5-9-3-2-4-13-11(9)10(6-8)7-12/h2-6H,7H2,1H3 |
InChIキー |
MAUYKWXQNJUVFO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)CBr)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
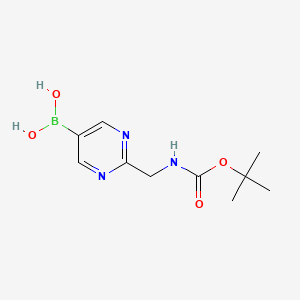
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)
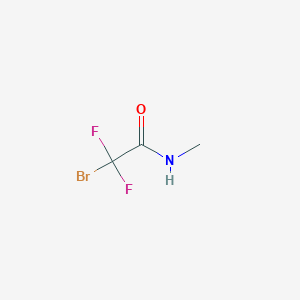
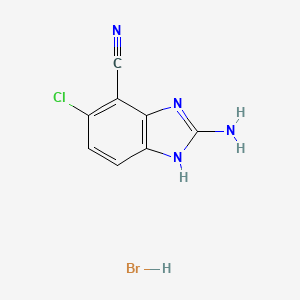
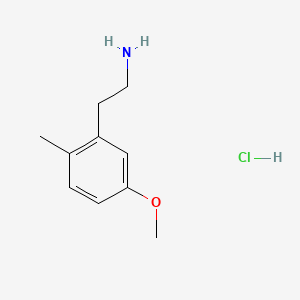
![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)
![3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13471087.png)
![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)
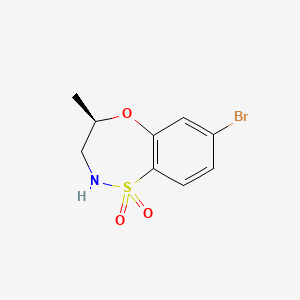
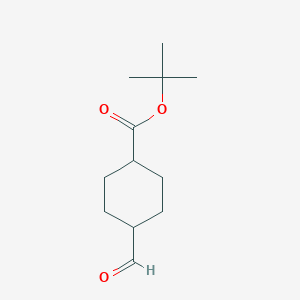
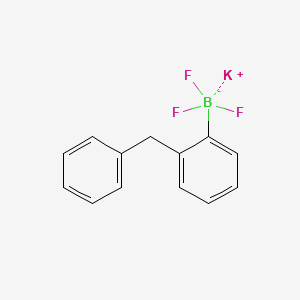
![1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13471110.png)
